molecular formula C19H16O3 B1223009 (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene CAS No. 64625-66-7

(+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene

Cat. No.: B1223009
CAS No.: 64625-66-7
M. Wt: 292.3 g/mol
InChI Key: CTCQBMGFYNPCAS-BTRQGYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-7-Mba-3,4-diol 1,2-oxide: is a compound derived from the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). It is known for its role in carcinogenesis, particularly in the initiation of tumors in various tissues. This compound is a diol epoxide, which means it contains both diol (two hydroxyl groups) and epoxide (an oxygen atom bonded to two adjacent carbon atoms) functionalities. The compound is of significant interest in cancer research due to its ability to form DNA adducts, leading to mutations and tumor initiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene typically involves the oxidation of its precursor, 7,12-dimethylbenz[a]anthracene (DMBA). The process begins with the formation of DMBA-3,4-diol through the action of microsomal epoxide hydrolase (mEH). This intermediate is then further oxidized by cytochrome P450 enzymes (CYP1A1 or CYP1B1) to produce the ultimate carcinogenic form, this compound .

Industrial Production Methods: The use of bioreactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anti-7-Mba-3,4-diol 1,2-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more reactive intermediates.

    Substitution: It can react with nucleophiles, such as DNA bases, leading to the formation of DNA adducts.

    Hydrolysis: The epoxide ring can be hydrolyzed to form diols.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes (CYP1A1 or CYP1B1) are commonly used for oxidation reactions.

    Substitution: Nucleophilic reagents, such as DNA bases, under physiological conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide ring.

Major Products Formed:

Scientific Research Applications

Anti-7-Mba-3,4-diol 1,2-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene involves its metabolic activation to form reactive intermediates that can bind to DNA. The compound primarily targets the adenine base in DNA, forming stable adducts that can lead to mutations. These mutations, particularly the A-to-T transversion at codon 61 of the H-ras gene, are critical in the initiation of tumors .

Comparison with Similar Compounds

Uniqueness: Anti-7-Mba-3,4-diol 1,2-oxide is unique due to its specific formation from DMBA and its distinct ability to induce A-to-T transversions at codon 61 of the H-ras gene. This specificity in mutagenesis and its potent tumor-initiating activity make it a valuable compound for studying the molecular mechanisms of cancer .

Properties

CAS No.

64625-66-7

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(3S,5S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C19H16O3/c1-9-11-5-3-2-4-10(11)8-14-12(9)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16?,17?,18-,19-/m0/s1

InChI Key

CTCQBMGFYNPCAS-BTRQGYIVSA-N

Isomeric SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)[C@H]5[C@@H](O5)C(C3O)O

SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O

Canonical SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O

Synonyms

7-methylbenz(a)anthracene 3,4-dihydrodiol 1,2-epoxide
anti-3,4-dihydrodiol 1,2-epoxide 7-methylbenz(a)anthracene
MBADE

Origin of Product

United States

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